molecular formula C22H17ClN2O4 B2540456 [(3-Acetylphenyl)carbamoyl](phenyl)methyl 6-chloropyridine-3-carboxylate CAS No. 1031563-10-6

[(3-Acetylphenyl)carbamoyl](phenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2540456
CAS No.: 1031563-10-6
M. Wt: 408.84
InChI Key: LWTUJQNHFLWKMC-UHFFFAOYSA-N
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Description

(3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactionsThe acetylphenylcarbamoyl group is then attached through a series of coupling reactions, often utilizing catalysts such as palladium in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-carboxylate derivatives: These compounds share the chloropyridine moiety and exhibit similar reactivity.

    Phenylcarbamoyl derivatives: Compounds with similar carbamoyl groups can be compared in terms of their biological activity and chemical properties.

Uniqueness

(3-Acetylphenyl)carbamoylmethyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-14(26)16-8-5-9-18(12-16)25-21(27)20(15-6-3-2-4-7-15)29-22(28)17-10-11-19(23)24-13-17/h2-13,20H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTUJQNHFLWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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